2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15977171
InChI: InChI=1S/C13H11NO/c14-6-5-10-7-11-3-1-2-4-13(11)12(8-10)9-15/h1-4,7-8,15H,5,9H2
SMILES:
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol

2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile

CAS No.:

Cat. No.: VC15977171

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile -

Specification

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
IUPAC Name 2-[4-(hydroxymethyl)naphthalen-2-yl]acetonitrile
Standard InChI InChI=1S/C13H11NO/c14-6-5-10-7-11-3-1-2-4-13(11)12(8-10)9-15/h1-4,7-8,15H,5,9H2
Standard InChI Key UWJIEUVRJPVKAS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C=C2CO)CC#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of 2-(4-(hydroxymethyl)naphthalen-2-yl)acetonitrile reflects its structural features: a naphthalene ring substituted at the 2-position with an acetonitrile group (CH2CN-\text{CH}_2\text{CN}) and at the 4-position with a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}). The canonical SMILES representation is \text{C1=CC=C2C(=C1)C=C(C=C2CO)CC#N, illustrating the connectivity of the aromatic system and functional groups.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC13H11NO\text{C}_{13}\text{H}_{11}\text{NO}
Molecular Weight197.23 g/mol
InChI KeyUWJIEUVRJPVKAS-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)C=C(C=C2CO)CC#N

Physical and Chemical Properties

Experimental and predicted physicochemical data provide insights into its behavior under various conditions:

  • Boiling Point: 421.1±25.0 C421.1 \pm 25.0\ ^\circ\text{C} (predicted)

  • Density: 1.205±0.06 g/cm31.205 \pm 0.06\ \text{g/cm}^3 (predicted)

  • pKa: 14.23±0.1014.23 \pm 0.10 (predicted), indicating weak acidity for the hydroxymethyl group .

The compound’s moderate polarity, derived from the hydroxymethyl and nitrile groups, influences its solubility in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Synthesis Pathways

Functional Group Modifications

Post-synthetic modifications may include:

  • Oxidation: The hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) can be oxidized to a carboxyl group (COOH-\text{COOH}) using agents like potassium permanganate (KMnO4\text{KMnO}_4).

  • Reduction: The nitrile group (CN-\text{CN}) may be reduced to an amine (CH2NH2-\text{CH}_2\text{NH}_2) via catalytic hydrogenation.

Reactivity and Applications

Nucleophilic Addition Reactions

The electron-deficient nitrile group participates in nucleophilic additions, enabling the formation of diverse derivatives:

  • With Grignard Reagents: Forms ketones after hydrolysis (e.g., RMgX+R’CNRR’C=NHRR’CO\text{RMgX} + \text{R'CN} \rightarrow \text{RR'C=NH} \rightarrow \text{RR'CO}).

  • With Hydroxylamine: Produces amidoximes (RCN+NH2OHRC(=NOH)NH2\text{RCN} + \text{NH}_2\text{OH} \rightarrow \text{RC(=NOH)NH}_2), useful in coordination chemistry.

Polymer and Material Science Applications

Naphthalene-based nitriles serve as monomers for high-performance polymers due to their thermal stability. For example, copolymerization with dienes yields resins with applications in aerospace and electronics.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), hydroxymethyl (CH2OH-\text{CH}_2\text{OH} , δ 4.6–5.0 ppm), and nitrile-adjacent methylene (CH2CN-\text{CH}_2\text{CN} , δ 3.2–3.6 ppm).

  • 13C^{13}\text{C} NMR: Distinct peaks for the nitrile carbon (δ 115–120 ppm) and quaternary aromatic carbons.

Infrared (IR) Spectroscopy

Key absorptions include:

  • OH-\text{OH} stretch: 3200–3500 cm1^{-1} (broad).

  • C≡N-\text{C≡N} stretch: 2240–2260 cm1^{-1} (sharp).

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